![molecular formula C20H17ClN2O3S B4057435 2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4057435.png)
2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O3S and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is 400.0648413 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Antioxidant Activities
2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a related compound, has been synthesized and screened for in vitro anti-inflammatory and antioxidant activity. This activity is comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Synthesis and Characterization
Various derivatives of similar compounds have been synthesized and characterized. These derivatives include substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones and Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes. These compounds have been studied for their potential pharmaceutical applications (Sedlák et al., 2008); (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Antimicrobial and Analgesic Activity
Compounds like 2-azidocarbonyl-3-chlorobenzo[b]thiophene and its derivatives, synthesized from similar carboxamide compounds, have been screened for antimicrobial and analgesic activities. These studies are crucial for developing new pharmaceutical agents (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).
Pharmaceutical Synthesis
Heterocyclic synthesis involving thiophene-2-carboxamide and its derivatives has been explored for the development of antibiotics and antibacterial drugs. This synthesis leads to new classes of compounds with potential therapeutic applications (Ahmed, 2007).
Spectral Linearity Studies
Studies on the spectral linearity of certain derivatives, such as (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides, have been conducted. These studies help in understanding the physical properties and reactivity of these compounds (Thirunarayanan & Sekar, 2013).
properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-15-8-2-1-6-13(15)18(24)23-20-17(14-7-3-9-16(14)27-20)19(25)22-11-12-5-4-10-26-12/h1-2,4-6,8,10H,3,7,9,11H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHHMQIYAGSAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.